5-(乙酰氨基)-2-(2,5-二甲基-1H-吡咯-1-基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

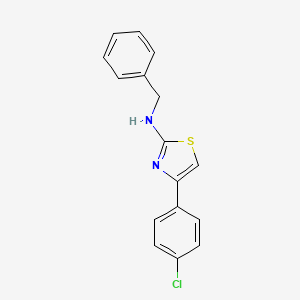

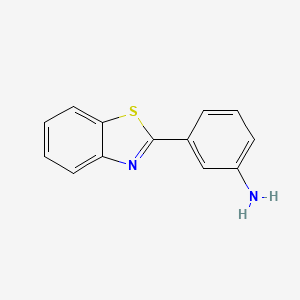

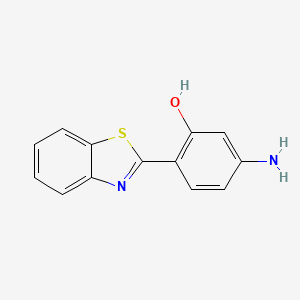

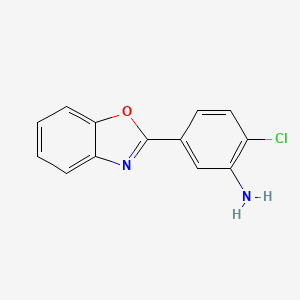

5-(Acetylamino)-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, commonly referred to as AM-2201, is an analog of the synthetic cannabinoid JWH-018. It is a potent agonist of the CB1 and CB2 receptors, with a Ki of 0.09 nM and 0.45 nM respectively. AM-2201 is widely used in scientific research as a tool to study the endocannabinoid system, as well as in the development of novel therapeutic agents.

科学研究应用

Antibacterial and Antitubercular Agents

Compounds with the 2,5-dimethyl-1H-pyrrol-1-yl moiety have been studied for their potential as antibacterial and antitubercular agents. They have shown promising activity against various bacterial strains and Mycobacterium tuberculosis. The mechanism involves inhibition of essential enzymes like enoyl ACP reductase and DHFR, which are critical for bacterial lipid synthesis and folate pathway, respectively .

Enzyme Inhibition for Therapeutic Applications

The structural motif present in 5-(acetylamino)-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is known to interact with enzyme active sites. This interaction can inhibit the activity of enzymes such as dihydrofolate reductase (DHFR), which is a target for cancer and bacterial infection treatments .

Monoclonal Antibody Production Enhancement

Derivatives of 2,5-dimethyl-1H-pyrrol-1-yl have been found to improve monoclonal antibody production in Chinese hamster ovary cell cultures. These compounds can increase cell-specific glucose uptake rate and intracellular ATP during antibody production, which is crucial for the pharmaceutical industry .

Molecular Docking Studies for Drug Design

The compound’s ability to bind to enzyme active sites makes it valuable for molecular docking studies. These studies help in predicting the orientation of the compound when bound to a target enzyme, aiding in the design of new drugs with improved efficacy and reduced side effects .

Control of Glycosylation in Antibody Production

The same derivatives that enhance antibody production also have the potential to control the level of galactosylation on N-linked glycans of monoclonal antibodies. This is important for the therapeutic efficacy and safety of antibody-based drugs .

Novel Inhibitors for Protein-DNA Interactions

Compounds with the pyrrol-1-yl group have been identified as novel inhibitors that can target protein-DNA interactions. For instance, they can inhibit the binding activity of GATA family proteins, which play a role in the regulation of gene expression .

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling

The compound’s derivatives can be used in ADMET studies to predict their pharmacokinetic properties and potential toxicity. This is a crucial step in the drug development process to ensure safety and effectiveness .

属性

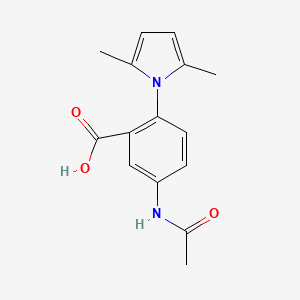

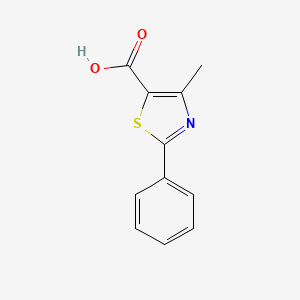

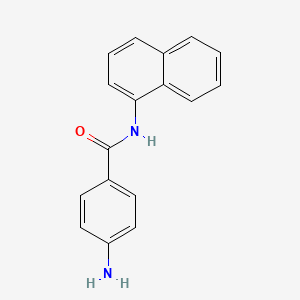

IUPAC Name |

5-acetamido-2-(2,5-dimethylpyrrol-1-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-9-4-5-10(2)17(9)14-7-6-12(16-11(3)18)8-13(14)15(19)20/h4-8H,1-3H3,(H,16,18)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQLWKWMHQJQVEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(C=C(C=C2)NC(=O)C)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354597 |

Source

|

| Record name | 5-Acetamido-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(acetylamino)-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid | |

CAS RN |

332898-63-2 |

Source

|

| Record name | 5-Acetamido-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Benzyl-5-methyl-4h-[1,2,4]triazole-3-thiol](/img/structure/B1269600.png)

![ethyl 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B1269608.png)